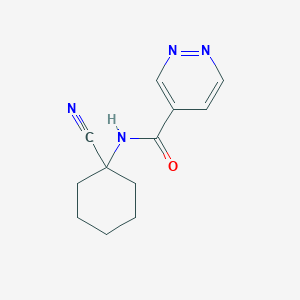![molecular formula C22H17BrN2OS2 B2555241 (3-Amino-4-(tiofen-2-il)-5,6,7,8-tetrahidrotien[2,3-b]quinolin-2-il)(3-bromofenil)metanona CAS No. 370844-78-3](/img/structure/B2555241.png)
(3-Amino-4-(tiofen-2-il)-5,6,7,8-tetrahidrotien[2,3-b]quinolin-2-il)(3-bromofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estrategias Sintéticas
Resumen: Los derivados de tiofeno se sintetizan utilizando varios métodos. Una de estas estrategias es la reacción de Paal-Knorr, que implica la condensación de compuestos 1,4-dicarbonilo con pentóxido de fósforo (P₄S₁₀). Además, las reacciones de condensación con ésteres α,β-acetilénicos producen derivados de 3-hidroxi-2-tiofeno carboxílicos.
Aplicación del Compuesto: El compuesto puede servir como precursor en estas estrategias sintéticas, permitiendo la creación de diversos derivados basados en tiofeno con propiedades a medida.
En resumen, el compuesto es prometedor en dispositivos electrocrómicos, aplicaciones antimicrobianas y química sintética. Su estructura y propiedades únicas lo convierten en un tema intrigante para futuras investigaciones y desarrollo . ¡Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Thiophene-based compounds have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets. For example, some thiophene derivatives have shown anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties.
Mode of Action
The exact mode of action can vary depending on the specific thiophene derivative and its target. For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can influence various biochemical pathways depending on their specific targets. For example, if a thiophene derivative acts as an anti-inflammatory agent, it might do so by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on their specific chemical structure. Some thiophene-based compounds are known to be soluble in most organic solvents but insoluble in water .
Result of Action
The molecular and cellular effects of a thiophene derivative’s action would depend on its specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives. Specific details would depend on the exact chemical structure of the compound .
Propiedades
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-13-6-3-5-12(11-13)20(26)21-19(24)18-17(16-9-4-10-27-16)14-7-1-2-8-15(14)25-22(18)28-21/h3-6,9-11H,1-2,7-8,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNXPJFEXRNQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)Br)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)



![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)


![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
